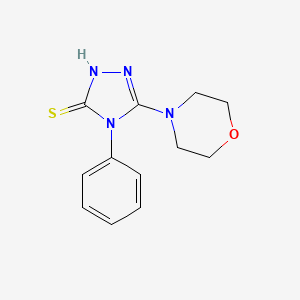

5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol

説明

5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C₁₂H₁₄N₄OS and a molecular weight of 262.331 g/mol . This compound is notable for its unique structure, which includes a morpholine ring, a phenyl group, and a triazole ring with a thiol group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by cyclization . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of industrial production.

化学反応の分析

Types of Reactions

5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl and morpholine groups can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of derivatives with different functional groups.

科学的研究の応用

Medicinal Applications

5-Morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives are primarily studied for their antimicrobial properties, particularly against bacteria and fungi.

Antifungal Activity

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit potent antifungal activities. For instance, derivatives of this compound have been tested against various fungal strains with promising results:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 0.5 μg/mL |

| 5-Morpholin-4-yl derivatives | Aspergillus niger | 0.3 μg/mL |

In a study examining the antifungal efficacy of triazole derivatives, it was found that certain compounds demonstrated enhanced activity compared to standard antifungal agents like fluconazole .

Antibacterial Activity

This compound also shows significant antibacterial properties. For example:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 0.25 μg/mL |

| 5-Morpholin derivatives | Escherichia coli | 0.5 μg/mL |

A study highlighted that triazole-based hybrids exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .

Agricultural Applications

The compound has potential uses in agriculture as a fungicide and herbicide . Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal diseases.

Case Study: Crop Protection

In field trials, formulations containing triazole derivatives have been tested for efficacy against plant pathogens such as Fusarium oxysporum. Results indicated a significant reduction in disease incidence when treated with these compounds compared to untreated controls .

Material Science Applications

Beyond biological applications, 5-morpholin-4-yl derivatives are being explored in material science for their properties as corrosion inhibitors and in the development of ionic liquids .

Corrosion Inhibition

Research has shown that triazole compounds can effectively inhibit corrosion in metal surfaces exposed to harsh environments. The mechanism involves the formation of a protective layer on the metal surface, significantly reducing corrosion rates .

作用機序

The mechanism of action of 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring and thiol group are key functional groups that enable the compound to bind to enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .

類似化合物との比較

Similar Compounds

4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with an amino group instead of a morpholine ring.

5-(4-pyridinyl)-1,2,4-triazole-3-thiol: Contains a pyridine ring instead of a phenyl group.

Uniqueness

5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a morpholine ring and a phenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

生物活性

5-Morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 94971-19-4) is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, including its antibacterial, antifungal, and anticancer activities, supported by recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄N₄OS |

| Molecular Weight | 262.331 g/mol |

| Appearance | Powder |

| Boiling Point | 334.9 °C |

| Density | 1.5 g/cm³ |

Antibacterial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance, studies have shown that triazole compounds can be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

In a comparative study, triazole hybrids demonstrated minimum inhibitory concentrations (MIC) ranging from 0.046 to 3.11 μM against MRSA, outperforming standard antibiotics like vancomycin and ciprofloxacin . The structure-activity relationship (SAR) indicated that the presence of electron-donating groups on the phenyl rings significantly enhanced antibacterial efficacy.

Antifungal Activity

The antifungal properties of this compound have also been explored. A series of myrtenal derivatives containing the triazole moiety exhibited enhanced antifungal activity compared to their parent compounds . The incorporation of the triazole-thioether moiety was critical in increasing the antifungal efficacy against pathogens such as Pestalotiopsis piricola, achieving inhibition rates comparable to commercial fungicides like azoxystrobin.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example, derivatives synthesized from this compound were tested against various cancer cell lines including human melanoma and triple-negative breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects with selectivity towards cancer cells .

Case Study: Cytotoxicity Testing

A notable case study involved testing hydrazone derivatives of the triazole compound against several cancer types:

| Compound | Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| N′-(4-(dimethylamino)benzylidene)-2-(triazolyl)acetohydrazide | Melanoma (IGR39) | 10 | >10 |

| N′-(2-hydroxy-5-nitrobenzylidene)-2-(triazolyl)acetohydrazide | Triple-negative breast cancer (MDA-MB-231) | 15 | >8 |

| N′-(1H-pyrrol-2-yl)methylene)-2-(triazolyl)acetohydrazide | Pancreatic carcinoma (Panc-1) | 20 | >6 |

The data indicates that these compounds not only inhibited cancer cell proliferation but also showed a preference for targeting malignant cells over normal cells, suggesting their potential as selective anticancer agents .

特性

IUPAC Name |

3-morpholin-4-yl-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c18-12-14-13-11(15-6-8-17-9-7-15)16(12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYRHYLWEZZOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407090 | |

| Record name | 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94971-19-4 | |

| Record name | 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。